![molecular formula C18H20O4 B2913752 Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate CAS No. 328396-03-8](/img/structure/B2913752.png)
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate
Overview
Description
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is a chemical compound with the CAS Number: 328396-03-8 . It has a molecular weight of 300.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3 . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 300.35 . More research is needed to provide a detailed physical and chemical properties analysis.Scientific Research Applications
1. Stereochemical Control in Yeast-Mediated Reductions
Ethyl 4-benzyloxy-3-oxobutanoate, closely related to Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate, has been studied for its stereochemical control in fermenting baker's yeast-mediated reductions. This research highlights the influence of yeast-to-substrate ratios and the presence of ethanol in determining the stereochemical outcomes of reductions involving similar compounds (Manzocchi et al., 1987).
2. Synthesis and Biological Activity
A compound structurally similar to this compound, Ethyl 4-(2-Aryloxyhexyloxy)benzoate, was synthesized and tested for its ability to induce metamorphosis in silkworm larvae, demonstrating its potential biological activity (Furuta et al., 2006).
3. Enzymatic Hydrolysis Using Ultrasound
The enzymatic hydrolysis of Ethyl-3-hydroxy-3-phenylpropanoate, a compound similar to this compound, was enhanced by the application of an ultrasound bath. This technique led to a significant decrease in reaction time without impacting the yield or enantiomeric excess of the reaction products (Ribeiro et al., 2001).
4. Liquid Crystalline Polysiloxanes Synthesis
Research on monomers, including Ethyl 4-[4-(allyloxy)benzoyloxy]benzoates, which are structurally related to this compound, has been conducted to synthesize side chain liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties and display a wide range of thermotropic polymorphism (Bracon et al., 2000).
5. Enantioselective Autoinduction in Aldol Condensation
Ethyl [3-2H]3-phenyl-3-hydroxypropanoate, closely related to this compound, was used to study the enantioselective autoinductive effect in the aldol condensation of ethyl acetate and benzaldehyde, revealing significant stereoselective influences (Alberts & Wynberg, 1990).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHCJGAMMDPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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